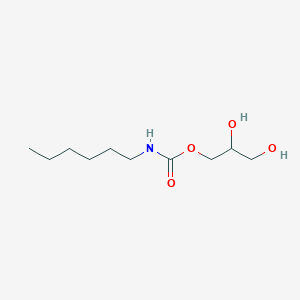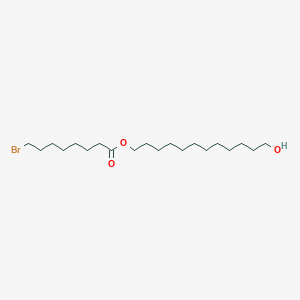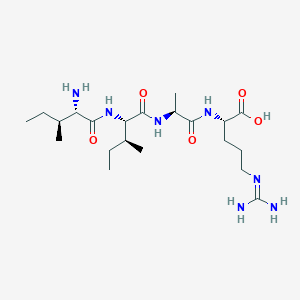![molecular formula C20H29F3 B12521828 [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene CAS No. 821799-54-6](/img/structure/B12521828.png)
[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene: is an organic compound that features a benzene ring substituted with a long alkyl chain containing an ethenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide precursor. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the benzene ring and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of the base and the alkyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to improve the yield and selectivity of the reaction. The process may also include purification steps like distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon, leading to the saturation of the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and hydrophobicity.
Biology and Medicine:
Drug Development: The compound’s unique structure may serve as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for detergents and emulsifiers.
Coatings: It can be applied in the development of specialty coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism by which [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene exerts its effects depends on its specific application. In catalysis, the compound may act as a ligand, coordinating to a metal center and influencing the electronic and steric properties of the catalyst. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecule and trigger downstream signaling pathways.
相似化合物的比较
- [3-Ethenyl-3-(trifluoromethyl)decyl]benzene
- [3-Ethenyl-3-(trifluoromethyl)dodecyl]benzene
- [3-Ethenyl-3-(trifluoromethyl)octyl]benzene
Uniqueness: Compared to similar compounds, [3-Ethenyl-3-(trifluoromethyl)undecyl]benzene has a unique combination of an ethenyl group and a trifluoromethyl group on a long alkyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and chemical stability, making it particularly suitable for applications in harsh chemical environments and specialized industrial processes.
属性
CAS 编号 |
821799-54-6 |
|---|---|
分子式 |
C20H29F3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
[3-ethenyl-3-(trifluoromethyl)undecyl]benzene |
InChI |
InChI=1S/C20H29F3/c1-3-5-6-7-8-12-16-19(4-2,20(21,22)23)17-15-18-13-10-9-11-14-18/h4,9-11,13-14H,2-3,5-8,12,15-17H2,1H3 |
InChI 键 |
YTRIFPNHZSGMKI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)
![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

